molecular formula C16H12N2 B1663133 Neocryptolepine CAS No. 114414-78-7

Neocryptolepine

Cat. No. B1663133
M. Wt: 232.28 g/mol
InChI Key: PZIIKMBOSNKNFZ-UHFFFAOYSA-N
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Description

Neocryptolepine is a polycyclic quinoline compound isolated from Cryptolepis sanguinolent . It has been the subject of many studies due to its potential in drug development and lead compound synthesis . It has shown cytotoxicity to gastric cancer cells, although not very strong, and also had certain toxicity to gastric mucosa cells .


Synthesis Analysis

A series of neocryptolepine derivatives were synthesized by modifying the structure of neocryptolepine . An efficient total synthesis of neocryptolepine has been reported, which involved the amidation of 2-aminobenzaldehyde with 2-nitrophenylacetic acid, followed by a K2CO3-assisted cyclization .


Molecular Structure Analysis

Neocryptolepine is a polycyclic quinoline compound . The structure of neocryptolepine derivatives was confirmed by spectral analyses . The structure-activity relationship analysis of neocryptolepine derivatives indicated different substituted functional groups and different cytotoxic activities after functional group substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of neocryptolepine include N-methylation of the lactam, reduction of the nitro moiety, and final cyclization . These reactions resulted in a significant yield of neocryptolepine .


Physical And Chemical Properties Analysis

Neocryptolepine is a yellow solid with a melting point of 71–73 °C . Its FT-IR (KBr) υ values are 3216 cm−1 (NH), 2945 cm−1 (CH), 1584 cm−1 (C=C), 1205 cm−1 (C-C) .

Safety And Hazards

Neocryptolepine has shown cytotoxicity to gastric cancer cells and also had certain toxicity to gastric mucosa cells . Therefore, safety considerations are important when using neocryptolepine or its derivatives.

Future Directions

The future directions for research on neocryptolepine involve further modification of its structure to synthesize derivatives with stronger cytotoxicity and less toxicity to non-cancerous cells . The potential of these derivatives as lead compounds for the treatment of gastric cancer is promising .

properties

IUPAC Name

5-methylindolo[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIIKMBOSNKNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150720
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Quinindoline, 5-methyl-

CAS RN

114414-78-7
Record name 5-Methyl-5H-quinindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114414-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Quinodoline, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Quinodoline, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
EL Larghi, A BJ Bracca… - Current Topics in …, 2015 - ingentaconnect.com
… long time before the isolation of neocryptolepine from Nature [36]. … biological effects of neocryptolepine were slowly unveiled … attention captured by neocryptolepine and its analogs, we …
Number of citations: 35 www.ingentaconnect.com
PT Parvatkar, PS Parameswaran… - Current Organic …, 2011 - ingentaconnect.com
The tetracyclic heteroaromatic compounds cryptolepine, isocryptolepine and neocryptolepine are all naturally occurring indoloquinoline alkaloids isolated from the shrub Cryptolepis …
Number of citations: 93 www.ingentaconnect.com
K Cimanga, T De Bruyne, L Pieters, J Totte, L Tona… - Phytomedicine, 1998 - Elsevier
… bark, a cryptolepine isomer named neocryptolepine, and two dimeric alkaloids … Results have indicated that neocryptolepine showed an … The antibacterial activity of neocryptolepine and …
Number of citations: 84 www.sciencedirect.com
L Guittat, P Alberti, F Rosu, S Van Miert, E Thetiot… - Biochimie, 2003 - Elsevier
… of cryptolepine and neocryptolepine for DNA structures among duplexes, triplexes, quadruplexes and single strands. Our data confirm that cryptolepine and neocryptolepine prefer GC …
Number of citations: 193 www.sciencedirect.com
L Dassonneville, A Lansiaux, A Wattelet… - European journal of …, 2000 - Elsevier
Cryptolepine and neocryptolepine are two indoloquinoline … Cryptolepine, and to a lesser extent neocryptolepine, provoke … that cryptolepine, but not neocryptolepine, induces cleavage of …
Number of citations: 201 www.sciencedirect.com
THM Jonckers, S Van Miert, K Cimanga… - Journal of Medicinal …, 2002 - ACS Publications
… , neocryptolepine was selected in the present work as a lead for the development of new antimalarial agents. The antiplasmodial properties of a series of synthetic neocryptolepine …
Number of citations: 177 pubs.acs.org
ABJ Bracca, DA Heredia, EL Larghi… - European Journal of …, 2014 - Wiley Online Library
The widely varying different approaches to the total synthesis of the indoloquinoline alkaloid neocryptolepine are discussed. Aspects relating to the isolation of the natural product from …
I El Sayed, P Van der Veken, K Steert… - Journal of medicinal …, 2009 - ACS Publications
… exploration of the antimalarial potential of the neocryptolepine core. We tried to reduce the … We prepared a series of neocryptolepine analogues with chloro-substituents, an N 1 ,N 1 -…
Number of citations: 91 pubs.acs.org
JK Zhu, JM Gao, CJ Yang, XF Shang… - Journal of agricultural …, 2020 - ACS Publications
… of neocryptolepine or its derivatives against agricultural pathogens. Given the broad pharmacological activities of neocryptolepine… and biocompatible neocryptolepine derivatives …
Number of citations: 42 pubs.acs.org
R Engqvist, J Bergman - Organic preparations and procedures …, 2004 - Taylor & Francis
The plant Cryptolepis sanguinolenla has been used in traditional West African medicine (Ghana, Congo) for the treatment of various disorders such as malaria, infections of the …
Number of citations: 28 www.tandfonline.com

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